molecular formula C9H8N2O B13699586 2-Methyl-5-(3-pyridyl)oxazole

2-Methyl-5-(3-pyridyl)oxazole

Cat. No.: B13699586
M. Wt: 160.17 g/mol
InChI Key: VOOGDXKURPLRRZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-pyridyl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(3-pyridyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridylacetonitrile with acetic anhydride in the presence of a base, which facilitates the formation of the oxazole ring . Another approach involves the use of β-hydroxy amides, which undergo cyclodehydration to form oxazolines, followed by oxidation to yield oxazoles .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety. For instance, the use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(3-pyridyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-pyridyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole

Comparison: 2-Methyl-5-(3-pyridyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to other oxazole derivatives .

Properties

IUPAC Name

2-methyl-5-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOGDXKURPLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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